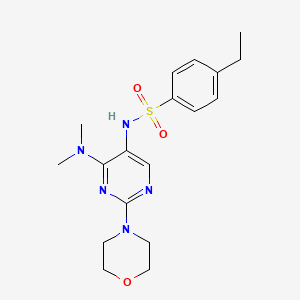

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-4-14-5-7-15(8-6-14)27(24,25)21-16-13-19-18(20-17(16)22(2)3)23-9-11-26-12-10-23/h5-8,13,21H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYUJRRNWWYVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound's unique properties make it valuable in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine-sulfonamide derivatives. Below is a comparative analysis with structurally related compounds from the provided evidence:

Key Observations

Substituent Effects on Bioactivity The dimethylamino group in the target compound (vs. methyl or trifluoromethoxy in others) likely enhances electron density, improving interactions with polar residues in enzyme active sites . Morpholino substituents (common in ) contribute to solubility and hydrogen-bonding capacity, whereas isopropyl or CF3O groups () prioritize lipophilicity for membrane penetration.

N-methylation (e.g., in ) may reduce metabolic deactivation but could sterically hinder target binding.

Synthetic Feasibility The target compound’s synthesis may mirror routes for morpholino-pyrimidine derivatives (e.g., amidation/SNAr reactions as in ), though dimethylamino installation requires specific reagents (e.g., dimethylamine under nucleophilic conditions).

Research Findings

- Kinase Inhibition: Morpholino-pyrimidine sulfonamides (e.g., ) are frequently studied as ATP-competitive kinase inhibitors. The dimethylamino group in the target compound may confer selectivity for kinases sensitive to bulky, electron-rich substituents.

- Antimicrobial Activity : Sulfonamides with lipophilic groups (e.g., ethylbenzene in the target vs. CF3O in ) show enhanced Gram-negative bacterial penetration due to improved outer membrane interaction .

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholinopyrimidine core coupled with a sulfonamide group. This unique structure allows for various interactions with biological targets. The presence of a dimethylamino group enhances its solubility and bioavailability, making it a candidate for drug development.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

- Enzyme Inhibition : Many sulfonamide derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : The morpholinopyrimidine structure may allow for interaction with various receptors, potentially influencing signaling pathways involved in disease processes.

- Antimicrobial Activity : Some studies suggest that sulfonamide derivatives possess antimicrobial properties, making them useful in treating infections.

Anticancer Properties

A significant area of investigation for this compound is its anticancer potential. Studies have shown that morpholinopyrimidine derivatives can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. For instance, in vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property could be attributed to its ability to interfere with bacterial metabolic pathways.

Case Studies

- In Vitro Studies : A study published in PubMed investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against specific cancer types .

- Animal Models : In vivo studies have been conducted to assess the therapeutic efficacy of this compound in animal models of cancer. These studies revealed significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .

- Synergistic Effects : Another study explored the combination of this compound with other chemotherapeutic agents. The findings suggested enhanced efficacy when used in conjunction with established drugs, indicating potential for combination therapy strategies .

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of diaminopyrimidine intermediates. A typical protocol involves reacting 4,5-diaminopyrimidine derivatives with sulfonyl chlorides (e.g., 4-ethylbenzenesulfonyl chloride) in pyridine at 0–5°C for 2 hours. The reaction is monitored by TLC, and the product is isolated via filtration after quenching with ice-cold water, followed by recrystallization from methanol/dichloromethane (yield: ~94%) . Adjusting substituents on the sulfonyl chloride allows modular functionalization of the pyrimidine core.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous sulfonamide-protected pyrimidines (mean C–C bond length precision: 0.004 Å; R factor: 0.046) .

- High-resolution NMR (¹H/¹³C) identifies proton environments, such as dimethylamino (δ ~2.8–3.2 ppm) and morpholino (δ ~3.6–3.8 ppm) groups.

- HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by resolving unreacted intermediates .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Methodological Answer : Stability is evaluated via accelerated degradation studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours, monitoring decomposition by HPLC.

- Photostability : Expose to UV light (320–400 nm) and analyze spectral changes.

- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 24 hours. For sulfonamides, acidic conditions often induce cleavage of the sulfonamide bond .

Advanced Research Questions

Q. How can researchers address unexpected regioselectivity during sulfonamide protection of diaminopyrimidine derivatives?

- Methodological Answer : Regioselectivity challenges arise due to steric and electronic factors. For example, ditosylation of 4,5-diaminopyrimidine unexpectedly yielded a 5,5-disubstituted product instead of the anticipated 4,5-regioisomer . To mitigate this:

- Steric control : Use bulkier sulfonyl chlorides (e.g., 2-naphthalenesulfonyl) to favor substitution at less hindered positions.

- Electronic modulation : Introduce electron-withdrawing groups (e.g., nitro) on the pyrimidine to direct sulfonylation.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces .

Q. What computational approaches predict the bioactivity and binding mechanisms of this sulfonamide derivative?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with target proteins (e.g., kinases). For example, pyrimidine sulfonamides show affinity for ATP-binding pockets via hydrogen bonding with hinge regions (e.g., Met796 in EGFR) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize inhibitory potency .

Q. How do researchers resolve contradictions in biological activity data for structurally similar sulfonamides?

- Methodological Answer : Discrepancies often stem from assay variability or off-target effects. Strategies include:

- Dose-response validation : Test compounds across a wide concentration range (1 nM–100 µM) to confirm dose-dependent activity.

- Counter-screening : Assess selectivity against related enzymes (e.g., PIM-1 vs. CDK2 kinases).

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., morpholino → piperazinyl) to isolate pharmacophoric features .

Q. What strategies optimize crystallization of sulfonamide derivatives for X-ray studies?

- Methodological Answer :

- Solvent screening : Use high-throughput vapor diffusion (e.g., 48-well plates) with polar/nonpolar solvent pairs (e.g., DMSO/hexane).

- Additive screening : Introduce co-crystallants like 18-crown-6 to stabilize H-bond networks.

- Temperature gradients : Slow cooling (0.1°C/min) from 50°C to 4°C enhances crystal quality. For morpholino-containing sulfonamides, methanol/chloroform mixtures yield diffraction-quality crystals (resolution < 1.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.